molecular formula C19H14N4O2 B009304 1-Methyl-6,7-diphenyllumazine CAS No. 19845-24-0

1-Methyl-6,7-diphenyllumazine

Cat. No.: B009304
CAS No.: 19845-24-0
M. Wt: 330.3 g/mol
InChI Key: JJLIMGNICCMQHD-UHFFFAOYSA-N
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Description

1-Methyl-6,7-diphenyllumazine is a heterocyclic compound belonging to the lumazine family. It is characterized by a pteridine ring system substituted with methyl and phenyl groups. The molecular formula of this compound is C19H14N4O2, and it has a molecular weight of 330.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6,7-diphenyllumazine can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 6,7-diphenylpteridine-2,4(1H,3H)-dione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6,7-diphenyllumazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Methyl-6,7-diphenyllumazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-diphenyllumazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methyl-6,7-diphenyllumazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups on the lumazine core provides distinct properties that differentiate it from other lumazine derivatives.

Properties

IUPAC Name

1-methyl-6,7-diphenylpteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-23-17-16(18(24)22-19(23)25)20-14(12-8-4-2-5-9-12)15(21-17)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIMGNICCMQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314281
Record name 1-Methyl-6,7-diphenyllumazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19845-24-0
Record name NSC281794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-6,7-diphenyllumazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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